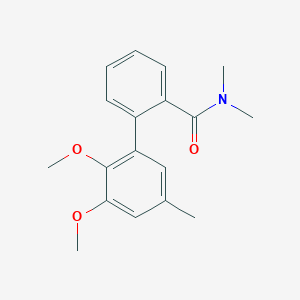
8-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, commonly known as caffeine, is a natural stimulant that is consumed worldwide. It is found in various food and beverages such as coffee, tea, and chocolate. Caffeine is also used in medicine to treat migraines, respiratory depression, and neonatal apnea.
Mécanisme D'action
Caffeine acts as a central nervous system stimulant by blocking the adenosine receptors in the brain. Adenosine is a neurotransmitter that promotes sleep and suppresses arousal. Caffeine blocks the adenosine receptors, which leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This results in increased alertness and arousal.
Biochemical and Physiological Effects
Caffeine has various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and metabolic rate. It also stimulates the release of adrenaline, which leads to increased glucose production and mobilization of fatty acids. Caffeine has been shown to have a diuretic effect, which increases urine production. Additionally, caffeine has been found to have antioxidant properties, which may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Caffeine is widely used in laboratory experiments due to its well-known effects on the body. It is easy to administer and has a relatively short half-life. However, caffeine can have different effects on different individuals, which can lead to variability in experimental results. Additionally, caffeine can have a dose-dependent effect, which can make it challenging to determine the optimal dose for a particular experiment.
Orientations Futures
There are several areas of research that can be explored regarding caffeine. One area is the potential therapeutic effects of caffeine in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area is the effect of caffeine on the gut microbiome and its potential role in the prevention of gastrointestinal diseases. Additionally, the use of caffeine as a performance-enhancing drug in athletes is an area of ongoing research.
Conclusion
Caffeine is a natural stimulant that has been extensively studied for its various biological effects. It acts as a central nervous system stimulant by blocking the adenosine receptors in the brain. Caffeine has been found to have a positive effect on cognitive function, physical performance, and potential therapeutic effects in the treatment of various diseases. While caffeine is widely used in laboratory experiments, its dose-dependent effect and variability in individual response can make it challenging to determine the optimal dose for a particular experiment. There are several areas of research that can be explored regarding caffeine, including its potential therapeutic effects and performance-enhancing properties.
Méthodes De Synthèse
Caffeine can be synthesized by various methods such as extraction from natural sources, chemical synthesis, and biotechnological methods. The most common method is the extraction from natural sources, where caffeine is extracted from tea leaves, coffee beans, and cocoa beans. Chemical synthesis involves the reaction of theobromine with dimethyl urea, while biotechnological methods involve the use of microorganisms to produce caffeine.
Applications De Recherche Scientifique
Caffeine has been extensively studied for its various biological effects. It has been found to have a positive effect on cognitive function, including increased alertness, attention, and memory. Caffeine has also been shown to improve physical performance, reduce fatigue, and enhance endurance. Additionally, caffeine has been studied for its potential therapeutic effects in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
Propriétés
IUPAC Name |
8-benzyl-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-17-11-10(12(18)16-13(17)19)14-9(15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,15)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBAYFNPPVVSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5681737.png)
![2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5681745.png)
![4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5681751.png)
![(3S*,4R*)-1-[3-(5-fluoro-1H-benzimidazol-2-yl)propanoyl]-4-methylpiperidine-3,4-diol](/img/structure/B5681765.png)
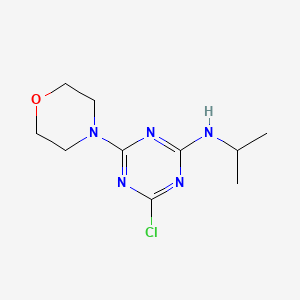
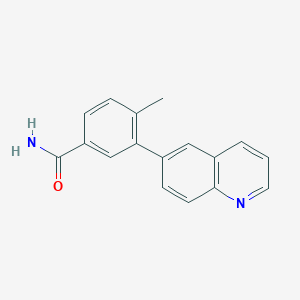
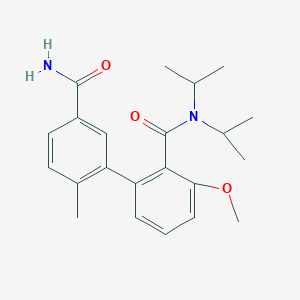
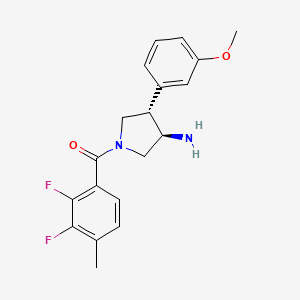
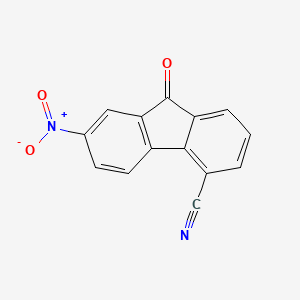
![rel-(3aR,6aR)-3a-({4-[(4-methoxyphenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5681829.png)
![5-[1-(4-chloro-3,5-dimethylphenoxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5681833.png)
![1-{1-benzyl-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}cyclopropanecarboxamide](/img/structure/B5681835.png)

